N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves various strategies. One common method involves the use of Sonogashira and Stille reactions . Another approach involves the use of improved synthetic methods to understand the effect of different substituents and core structures on their electrochemical and optical properties .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is complex and varies depending on the specific isomeric form and any substituents they may carry . The N-N and S-N distances are indicative of multiple bond character . Quantum-mechanical calculations suggest that certain derivatives have higher values of ELUMO and energy band gap (Eg), indicating high electron conductivity .Chemical Reactions Analysis
Thiadiazole derivatives exhibit a broad range of chemical reactions. For instance, they can undergo photocatalyst-free, visible-light promoted, direct conversion of C(sp2)-H to C(sp2)-N . They can also participate in cross-coupling reactions .Physical And Chemical Properties Analysis
Thiadiazole derivatives generally are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor . Their optical and electrochemical properties can be systematically modified by varying the donor groups .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, focusing on several unique applications:
Anticancer Activity
Thiadiazole derivatives have been identified as potential anticancer agents. In particular, studies have shown that certain compounds within this class can display significant anticancer effects in cell lines such as Panc-1, with inhibitory concentrations (IC50) comparable to known anticancer drugs like sorafenib .
Antibacterial Properties
Research indicates that thiadiazole derivatives can be highly effective against bacterial strains. Compounds have been tested and shown to inhibit up to 90% of bacterial growth at certain concentrations against Gram-positive bacteria .
Molecular Imaging
Benzo-bis(1,2,5-thiadiazole) fluorophores are promising candidates for in vivo molecular imaging, particularly in the NIR-II (1000–1700 nm) range. Their high biocompatibility and clinical translation ability make them suitable for small-molecule-based NIR-II dyes and probes .
Muscle Relaxation
The benzothiadiazole scaffold is a part of many important compounds such as tizanidine, which is used as a muscle relaxant for the treatment of chronic migraine and as an antispastic agent .
Semiconducting Polymers
This class of compounds is also a suitable building block for semiconducting polymers and copolymers, which are important in various technological applications .
Anticancer Agents Targeting Tumor Hypoxia
Continued research efforts are being made in the development of boron-based heterocycles as potential therapeutic agents. New series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are being designed and synthesized as anticancer agents targeting tumor hypoxia .
Safety and Hazards
Mechanism of Action
Mode of action
Benzo[c][1,2,5]thiadiazole derivatives are known to be electron acceptors . They can accept electrons from other molecules, which can lead to various chemical reactions.
Biochemical pathways
Benzo[c][1,2,5]thiadiazole derivatives have been researched for photocatalytic applications .
properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-9-8-23-17(11-15(20-23)12-4-2-1-3-5-12)19-18(25)13-6-7-14-16(10-13)22-26-21-14/h1-7,10-11,24H,8-9H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBYFQGJIIVBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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